molecular formula C10H15IN2 B7789034 (4-Butyl-2-iodophenyl)hydrazine

(4-Butyl-2-iodophenyl)hydrazine

Cat. No.: B7789034
M. Wt: 290.14 g/mol
InChI Key: ZPYNTISPQSJWTB-UHFFFAOYSA-N
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Description

(4-Butyl-2-iodophenyl)hydrazine is an organic compound with the molecular formula C10H15IN2 It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with a butyl group at the 4-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butyl-2-iodophenyl)hydrazine typically involves the iodination of a butyl-substituted phenylhydrazine. One common method is the reaction of 4-butylphenylhydrazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Butyl-2-iodophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The iodine atom can be reduced to form a butyl-substituted phenylhydrazine.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: 4-Butylphenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(4-Butyl-2-iodophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butyl-2-iodophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and iodine functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butylphenylhydrazine: Lacks the iodine atom, leading to different reactivity and applications.

    2-Iodophenylhydrazine: Lacks the butyl group, affecting its solubility and interaction with other molecules.

    Phenylhydrazine: The simplest hydrazine derivative, used as a reference compound in many studies.

Uniqueness

(4-Butyl-2-iodophenyl)hydrazine is unique due to the presence of both a butyl group and an iodine atom on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity from the butyl group and enhanced reactivity from the iodine atom. These features make it a valuable compound for various research applications.

Biological Activity

(4-Butyl-2-iodophenyl)hydrazine is an organic compound with the molecular formula C10H15IN2, characterized by a hydrazine group attached to a phenyl ring that is substituted with a butyl group at the 4-position and an iodine atom at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of several biologically relevant derivatives.

Reaction Type Reaction Details
Oxidation Can form azo compounds using oxidizing agents like hydrogen peroxide.
Reduction The iodine atom can be reduced to yield 4-butylphenylhydrazine using reducing agents such as sodium borohydride.
Substitution The iodine atom can be replaced with other nucleophiles, facilitating further functionalization.

The biological activity of this compound is primarily attributed to its hydrazine and iodine functional groups. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom may engage in halogen bonding and other interactions that modulate enzyme and receptor activities. This dual functionality is crucial for its potential therapeutic applications.

Biological Activity

Recent studies have investigated the antiproliferative effects of various hydrazine derivatives, including this compound, against cancer cell lines. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against human breast cancer cells (MCF-7), indicating a promising avenue for further exploration in cancer therapy .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative properties of several hydrazine derivatives against MCF-7 cells, highlighting structure-activity relationships that suggest modifications to enhance potency. The results demonstrated that certain substitutions could significantly increase the efficacy of these compounds in inhibiting cancer cell growth .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological implications. Hydrazines are generally known for their potential toxicity; thus, comprehensive toxicity assessments are necessary before clinical applications. Preliminary data suggest varying degrees of cytotoxicity depending on the specific structural modifications of hydrazines.

Properties

IUPAC Name

(4-butyl-2-iodophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNTISPQSJWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)NN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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